molecular formula C7H12OS2 B14434717 2,2-Bis(methylsulfanyl)cyclopentan-1-one CAS No. 77412-94-3

2,2-Bis(methylsulfanyl)cyclopentan-1-one

Cat. No.: B14434717
CAS No.: 77412-94-3
M. Wt: 176.3 g/mol
InChI Key: IQWDPLCNMAXOOD-UHFFFAOYSA-N
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Description

2,2-Bis(methylsulfanyl)cyclopentan-1-one is an organic compound with the molecular formula C7H12OS2 This compound features a cyclopentanone ring substituted with two methylsulfanyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(methylsulfanyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methylthiol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the methylthiol groups onto the cyclopentanone ring.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(methylsulfanyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2,2-Bis(methylsulfanyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Bis(methylsulfanyl)cyclopentan-1-one involves its interaction with various molecular targets. The compound’s effects are primarily mediated through its ability to undergo nucleophilic substitution and oxidation-reduction reactions. These reactions can modify the structure and function of biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound without the methylsulfanyl groups.

    2,2-Bis(ethylsulfanyl)cyclopentan-1-one: A similar compound with ethylsulfanyl groups instead of methylsulfanyl groups.

    2,2-Bis(methylsulfanyl)cyclohexan-1-one: A similar compound with a cyclohexanone ring instead of a cyclopentanone ring.

Uniqueness

2,2-Bis(methylsulfanyl)cyclopentan-1-one is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s nucleophilicity and ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

77412-94-3

Molecular Formula

C7H12OS2

Molecular Weight

176.3 g/mol

IUPAC Name

2,2-bis(methylsulfanyl)cyclopentan-1-one

InChI

InChI=1S/C7H12OS2/c1-9-7(10-2)5-3-4-6(7)8/h3-5H2,1-2H3

InChI Key

IQWDPLCNMAXOOD-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCCC1=O)SC

Origin of Product

United States

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